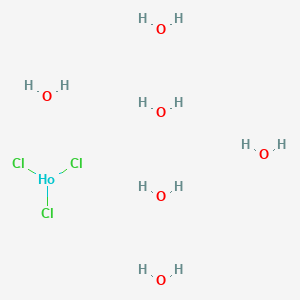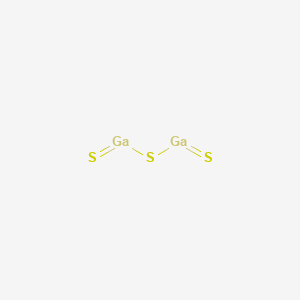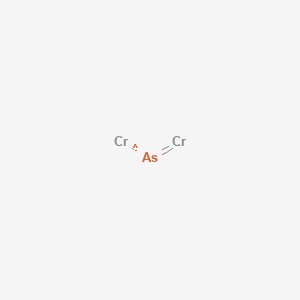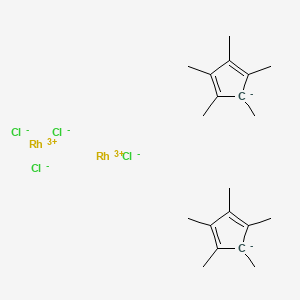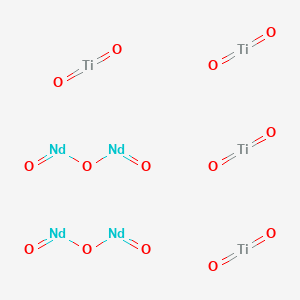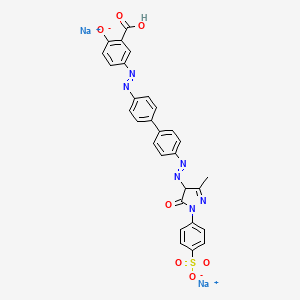
DIOXYGENYL HEXAFLUOROANTIMONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxygenyl hexafluoroantimonate is a chemical compound with the formula O2SbF6. It is known for its strong oxidizing properties and is used in various scientific applications. The compound consists of a dioxygenyl cation (O2+) and a hexafluoroantimonate anion (SbF6-). It is a white solid that is highly reactive and must be handled with care.
Vorbereitungsmethoden
Dioxygenyl hexafluoroantimonate can be synthesized through several methods. One common method involves the photochemical reaction of oxygen, fluorine, and antimony pentafluoride. This reaction is typically carried out in liquid anhydrous hydrogen fluoride at ambient temperature . Another method involves the UV photolysis of gaseous, liquid, or solid fluorides with O2/F2 mixtures . These methods yield this compound in varying amounts, typically ranging from 0.5 to 10 grams .
Analyse Chemischer Reaktionen
Dioxygenyl hexafluoroantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize organic compounds to their corresponding cation radicals . For example, it can oxidize benzene to the benzene cation radical. The compound also reacts with carbon monoxide to form oxalyl fluoride (FC(O)C(O)F) . Additionally, it can react with azides to form various products .
Wissenschaftliche Forschungsanwendungen
Dioxygenyl hexafluoroantimonate has several scientific research applications. It is used as a reagent in the preparation of cation radicals, which are important intermediates in organic synthesis . The compound is also used in the removal of xenon and radon from contaminated atmospheres . Its strong oxidizing properties make it useful in various fields, including catalysis, electrochemistry, and material science.
Wirkmechanismus
The mechanism of action of dioxygenyl hexafluoroantimonate involves its strong oxidizing properties. The dioxygenyl cation (O2+) is highly reactive and can readily accept electrons from other molecules, leading to oxidation reactions . The compound’s reactivity is influenced by the presence of the hexafluoroantimonate anion (SbF6-), which stabilizes the dioxygenyl cation and enhances its oxidizing power .
Vergleich Mit ähnlichen Verbindungen
Dioxygenyl hexafluoroantimonate can be compared to other dioxygenyl salts, such as dioxygenyl tetrafluoroborate (O2BF4) and dioxygenyl hexafluoroarsenate (O2AsF6). These compounds share similar oxidizing properties and are used in similar applications . this compound is unique in its ability to form stable complexes with antimony, which enhances its reactivity and makes it particularly useful in certain applications .
Eigenschaften
CAS-Nummer |
12361-66-9 |
|---|---|
Molekularformel |
F6O2Sb * |
Molekulargewicht |
267.75 |
Herkunft des Produkts |
United States |
Q1: How does Dioxygenyl Hexafluoroantimonate interact with radon, and what are the downstream effects?
A1: this compound (O2SbF6) reacts spontaneously with radon at room temperature, capturing it as a non-volatile product. [, ] This reaction forms the basis for using O2SbF6 in radon detection and removal systems. [, ] While the exact chemical nature of the captured radon product isn't fully elucidated in the provided abstracts, the strong oxidizing power of O2SbF6 suggests it likely oxidizes radon to a cationic species, which then forms a stable complex with the hexafluoroantimonate anion. This interaction effectively removes radon from the surrounding atmosphere. [, ]
Q2: What is the structural characterization of this compound?
A2: this compound is an ionic compound with the formula O2SbF6. While the provided abstracts don't detail its spectroscopic data, its structure can be inferred: it consists of a dioxygenyl cation (O2+) electrostatically attracted to a hexafluoroantimonate anion (SbF6-).
Q3: What can you tell me about the use of this compound as a model for studying element 112 chemistry?
A4: Due to the predicted noble-gas-like behavior of element 112, researchers proposed studying the adsorption of radon (220Rn) on a this compound surface. [] This is based on the comparison of ionization potentials and estimated ionic radii, suggesting similarities in the chemical behavior of element 112 and radon. [] By observing how radon interacts with O2SbF6, scientists aim to glean insights into the potential chemical properties and reactivity of the elusive element 112.
Q4: How is this compound used in analytical methods for radon gas?
A5: this compound forms the core of a radiochemical method for analyzing radon gas, particularly in uranium mine environments. [] Air is drawn through a cartridge containing O2SbF6, which traps radon. [, ] After a period allowing for radioactive equilibrium between radon and its short-lived decay products, the gamma emissions from the cartridge are measured. This data allows for the calculation of radon concentration in the original air sample. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


